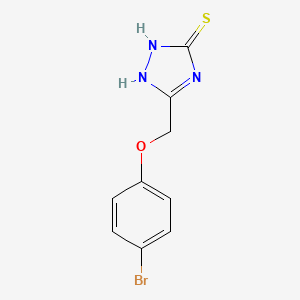

5-(4-bromophenoxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione

Description

5-(4-Bromophenoxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole-3-thione core substituted with a 4-bromophenoxymethyl group. The triazole-thione scaffold is widely studied due to its versatile pharmacological properties, including anticonvulsant, antimicrobial, and antifungal activities .

Properties

IUPAC Name |

5-[(4-bromophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3OS/c10-6-1-3-7(4-2-6)14-5-8-11-9(15)13-12-8/h1-4H,5H2,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFOJTHJHACMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=S)NN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenoxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione sulfur acts as a nucleophile, reacting with substituted benzyl chlorides to form sulfide derivatives (6a–g ) .

Reaction Mechanism:

-

Deprotonation : KOH deprotonates the thione group, generating a thiolate ion.

-

Substitution : The thiolate attacks the benzyl chloride’s electrophilic carbon, displacing chloride.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | KOH (0.300 g in 20 mL) |

| Temperature | Reflux (6–8 hours) |

| Workup | Extraction with ethyl acetate |

| Yields | 69–76% (varies with substituent) |

Substituent Effects on Yield :

| Benzyl Chloride Substituent | Yield (%) |

|---|---|

| -H (6a) | 76 |

| -CH₃ (6b) | 72 |

| -OCH₃ (6c) | 68 |

| -Cl (6d) | 69 |

Tautomerism and Acid-Base Behavior

The thione group exhibits thiol-thione tautomerism, confirmed by ¹H NMR (broad signal at δ 13.7 ppm) . In basic media, the thione form dominates, while acidic conditions favor the thiol tautomer.

Spectroscopic Evidence :

Alkylation Reactions

The triazole nitrogen can undergo alkylation with electrophilic agents. For example, reaction with ethyl chloroacetate under basic conditions forms thioether-linked derivatives .

General Pathway :

-

Deprotonation : Triazole nitrogen attacks ethyl chloroacetate.

-

Substitution : Chloride is displaced, forming a stable thioether.

Conditions for Analogous Reactions :

-

Solvent : DMF

-

Base : Triethylamine

-

Temperature : Room temperature

-

Yield : ~80%

Oxidation and Coordination Chemistry

Though not explicitly documented for this compound, analogous 1,2,4-triazole-3-thiones are known to:

Biological Activity Modulation via Structural Modifications

Substituents on the phenoxymethyl group significantly impact antibacterial activity. For example:

-

Electron-withdrawing groups (e.g., -Br) enhance activity against Bacillus cereus (inhibition zone: 18–22 mm) .

-

Bulkier substituents reduce solubility, decreasing bioavailability.

Mechanistic Insights

-

Cyclization : Base-mediated intramolecular attack by sulfur on carbonyl carbon .

-

Substitution : Thiolate formation drives nucleophilic displacement .

-

Tautomerism : Stabilized by resonance within the triazole ring .

This compound’s reactivity profile underscores its utility as a scaffold for developing antimicrobial agents and fluorescent probes. Further studies on its metal coordination and oxidation pathways could expand its synthetic applications.

Scientific Research Applications

5-(4-bromophenoxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Mechanism of Action

The mechanism of action of 5-(4-bromophenoxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. It can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-thiones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Bromine vs. Chlorine Substituents : Bromine’s larger atomic radius and higher lipophilicity may enhance blood-brain barrier penetration compared to chlorine, as seen in anticonvulsant derivatives .

- Phenoxymethyl vs.

- Electron-Withdrawing Groups : Nitro groups (e.g., in 5-(4-nitrophenyl)-4-phenyl-...) enhance antifungal activity but may increase toxicity risks .

Biological Activity

5-(4-Bromophenoxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione is a compound belonging to the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiosemicarbazide : The initial step includes the reaction of 4-bromophenoxyacetyl thiosemicarbazide with potassium carbonate.

- Cyclization : The thiosemicarbazide undergoes cyclization to form the triazole ring.

- Characterization : The synthesized compound is characterized using techniques such as FT-IR spectroscopy and NMR spectroscopy to confirm its structure and purity .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | Staphylococcus aureus | 0.125 μg/mL |

| 6b | Bacillus cereus | 0.250 μg/mL |

| 6c | Escherichia coli | 0.500 μg/mL |

These results indicate that the compound's derivatives are particularly effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic bacteria .

Antioxidant Activity

The antioxidant activity of this compound has also been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results show that the synthesized triazole derivatives possess strong free radical scavenging activity:

| Compound | IC50 (μM) |

|---|---|

| 6a | 39.39 |

| 6b | 39.79 |

| 6c | 42.32 |

These values indicate that the compounds have superior antioxidant properties compared to standard antioxidants like ascorbic acid and BHA (butylated hydroxyanisole) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the triazole ring and substituents on the phenyl groups significantly influence biological activity. Electron-donating groups enhance antibacterial potency, while longer alkyl chains reduce efficacy .

Case Studies

A notable case study involved testing a series of synthesized triazole derivatives for their combined antibacterial and antioxidant activities. One derivative demonstrated an MIC lower than established antibiotics such as vancomycin and ciprofloxacin against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.